molecular formula C12H9NO3 B6300132 4-(2-Hydroxyphenyl)nicotinic acid CAS No. 1261970-05-1

4-(2-Hydroxyphenyl)nicotinic acid

Cat. No.: B6300132
CAS No.: 1261970-05-1
M. Wt: 215.20 g/mol
InChI Key: WQHASPZSNFUNAU-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It contains a hydroxyl group attached to the phenyl ring and a carboxylic acid group attached to the pyridine ring. This compound is of interest due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)nicotinic acid typically involves the condensation reaction of nicotinic acid hydrazide with appropriate aldehydes. For instance, the reaction of nicotinic acid hydrazide with 2-hydroxybenzaldehyde in methanol or ethanol can yield the desired compound . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for nicotinic acid derivatives, including this compound, often involve the use of commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine. These methods focus on optimizing yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

4-(2-Hydroxyphenyl)nicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It can modulate various biological processes through its antioxidant and anti-inflammatory properties. The compound may interact with enzymes and receptors involved in oxidative stress and inflammation, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Hydroxyphenyl)nicotinic acid include other nicotinic acid derivatives such as:

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactions and potential therapeutic applications, setting it apart from other nicotinic acid derivatives .

Properties

IUPAC Name

4-(2-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)8-5-6-13-7-10(8)12(15)16/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHASPZSNFUNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NC=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695590
Record name 4-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-05-1
Record name 4-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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